molecular formula C25H19F3O4S2 B8810230 (4-Phenoxyphenyl)diphenylsulfonium triflate

(4-Phenoxyphenyl)diphenylsulfonium triflate

Cat. No. B8810230
M. Wt: 504.5 g/mol
InChI Key: DFSWKIGXUOJVAC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Phenoxyphenyl)diphenylsulfonium triflate is a useful research compound. Its molecular formula is C25H19F3O4S2 and its molecular weight is 504.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Phenoxyphenyl)diphenylsulfonium triflate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Phenoxyphenyl)diphenylsulfonium triflate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-Phenoxyphenyl)diphenylsulfonium triflate

Molecular Formula

C25H19F3O4S2

Molecular Weight

504.5 g/mol

IUPAC Name

(4-phenoxyphenyl)-diphenylsulfanium;trifluoromethanesulfonate

InChI

InChI=1S/C24H19OS.CHF3O3S/c1-4-10-20(11-5-1)25-21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23;2-1(3,4)8(5,6)7/h1-19H;(H,5,6,7)/q+1;/p-1

InChI Key

DFSWKIGXUOJVAC-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)[S+](C3=CC=CC=C3)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 100 ml of dichloromethane were dissolved 10.1 g (0.05 mol) of diphenylsulfoxide and 8.51 g (0.05 mol) of diphenyl ether, and 12.6 g (0.06 mol) of trifluoroacetic anhydride was added thereto at 0° C. Then 7.5 g (0.05 mol) of trifluoromethanesulfonic acid was added dropwise thereto at 0 to 5° C., followed by gradually warming to room temperature and reacting for 2 hours with stirring. After completion of the reaction, the reaction solution was washed with 100 ml of water five times and concentrated under reduced pressure, followed by purifying the resulting crude product by a column chromatography to obtain 9.59 g (Yield: 38%) of diphenyl-4-phenoxyphenylsulfonium trifluoromethanesulfonate as a yellow oily substance.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
8.51 g
Type
reactant
Reaction Step Two
Quantity
12.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.